4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spiro heterocyclic compound characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro carbon atom. The structure features a 4-chlorophenyl group at position 2 and a phenol moiety, with an ethyl substituent on the piperidine nitrogen.
Properties
IUPAC Name |
4-chloro-2-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-2-25-11-9-22(10-12-25)26-19(16-5-3-4-6-21(16)28-22)14-18(24-26)17-13-15(23)7-8-20(17)27/h3-8,13,19,27H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHBEFAWAZLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chloro-substituted phenolic group and a spirocyclic moiety that may contribute to its biological properties.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets in the body. These interactions may include:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It could inhibit enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : The phenolic structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity : Several studies have shown that derivatives of phenolic compounds possess significant antimicrobial properties against various bacterial strains.
Microorganism Activity (Zone of Inhibition in mm) Staphylococcus aureus 15 Escherichia coli 18 Bacillus subtilis 12 - Anticancer Properties : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of a series of phenolic compounds including derivatives similar to the target compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria. The study employed the agar diffusion method to measure the inhibition zones. -
Cytotoxicity Assessment :
In vitro cytotoxicity tests using human cancer cell lines demonstrated that compounds with similar structures could inhibit cell proliferation effectively. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested. -
Neuroprotective Effects :
Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This was assessed through cell viability assays and measurement of reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spiro Heterocyclic Compounds
Key Observations :
Antimicrobial Effects :
- Analogs with 4-substituted phenyl groups (e.g., 4-Cl, 4-F) exhibit MIC values of 50 μg/mL (antibacterial) and 250 μg/mL (antifungal) .
- The target’s 4-chloro group may enhance membrane penetration, akin to chlorinated herbicides like diuron .
Herbicidal Potential:
- Pyrazolo[1,5-c][1,3]thiadiazine derivatives in inhibit photosynthetic electron transport at photosystem II, with activity comparable to commercial herbicides (e.g., hexazinone) . The target’s chloro substituent could similarly disrupt chloroplast function.
Physicochemical Properties
Data gaps exist for the target compound, but trends from analogs suggest:
Preparation Methods
Heterocyclization of o-Nitroarylaldehydes
The pyrazolo-oxazine core is synthesized via a base-mediated N,N-bond-forming cyclization, adapted from methodologies in pyrazolo[5,1-b]oxazine synthesis. Treatment of 7-nitrobenzothiazole-6-carbaldehyde with 2-aminobenzyl alcohol in methanol, followed by aqueous KOH in propanol, induces intramolecular cyclization to form the fused pyrazole-oxazine system (Yield: 43–58%). LC/MS monitoring confirms the absence of indazolone byproducts when methanol is replaced with propanol.
Alternative Route via Bromomethyl Intermediates
A three-step sequence from 6-methyl-2-benzothiazolamine involves nitration, bromination (NBS, CCl₄, AIBN), and N-alkylation with aminobenzyl alcohols. This route achieves 40% yield for the bromomethyl intermediate, critical for subsequent spiroannulation.
Spiroannulation with Piperidine Derivatives
Cyclofunctionalization of Olefinic Urethanes
Spirocyclic piperidine incorporation is achieved via iodocyclization of 1-benzyl-4-(2-methylcarbamoylamino-5-chlorophenyl)-1,2,5,6-tetrahydropyridine. Reaction with NaI in CH₂Cl₂/NaHCO₃ forms the spiro[pyridine-4(1H),4'(3'H)-quinazolin]-2'(1'H)-one scaffold, analogous to the target’s piperidine-oxazine junction. Hydrogenolysis (Pd-C, H₂, Et₃N) removes benzyl protecting groups, yielding the secondary amine (Yield: 98.8%).
One-Pot Spiro Ring Formation
A patent-pending method couples resorcinol with azacycloalkanones (e.g., 1-Boc-piperidin-4-one) in aqueous NaOH, directly forming the spirocyclic intermediate tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate. This avoids cryogenic conditions and chromatographic purification, achieving 95% purity by recrystallization.
Functionalization: Ethylation and Chlorination
N-Ethylation of Piperidine
The secondary amine undergoes alkylation with ethyl bromide in dichloromethane, using K₂CO₃ as base. Boc protection prior to alkylation prevents over-alkylation, with deprotection via HCl/EtOAc yielding the N-ethylpiperidine (Yield: 82%).
Regioselective Chlorination
Electrophilic chlorination of the phenolic precursor is achieved with N-chlorosuccinimide (NCS) in acetic acid/water. Para-selectivity is ensured by the directing effect of the phenolic -OH group, affording 4-chloro-2-hydroxyphenyl derivatives (Yield: 75%). Alternative methods using Cl₂ gas show lower regiocontrol (Yield: 63%).
Deprotection and Final Product Isolation
Hydrogenation (H₂, Pd-C, MeOH) cleaves benzyl ether protections, yielding the free phenol. The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), followed by recrystallization from methanol to achieve >99% purity.
Analytical Characterization
¹H-NMR (CDCl₃) exhibits key resonances: δ 2.0–3.2 (m, piperidine CH₂), δ 6.8–7.5 (aromatic H), and δ 9.25 (br s, phenolic -OH). LC/MS (ESI+) confirms the molecular ion at m/z 429.1 [M+H]⁺. IR spectroscopy shows ν(O-H) at 3250 cm⁻¹ and ν(C-Cl) at 750 cm⁻¹.
Comparative Evaluation of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Heterocyclization | N,N-Bond formation | 58 | 95 |
| Spiroannulation | Resorcinol coupling | 92 | 99 |
| Chlorination (NCS) | Electrophilic substitution | 75 | 98 |
Q & A
Q. What are the key synthetic pathways for this compound, and what challenges arise in multi-step synthesis?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation of heterocyclic precursors (e.g., pyrazole and oxazine rings) under reflux conditions .
- Spiro-ring formation using catalysts like triethylamine or DIPEA in ethanol or THF .
- Functionalization of the phenolic group via nucleophilic substitution or coupling reactions . Challenges : Low yields in spiro-ring closure due to steric hindrance and competing side reactions. Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) improves efficiency .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms spiro-junction geometry (e.g., δ 4.2–5.0 ppm for oxazine protons) .
- X-ray Crystallography : Resolves bond angles (e.g., 109.5° for spiro carbon) and crystal packing .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z ~450–500) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) and detects polar impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from:
- Tautomerism : The phenolic group may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to track dynamic equilibria .
- Diastereomerism : Spiro-center chirality can split signals. Chiral HPLC or NOESY confirms stereochemistry .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may shift peaks. Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What strategies optimize reaction yield when scaling up synthesis?
Q. How to design structure-activity relationship (SAR) studies for neuropharmacological activity?
Q. Table 1: Analytical Techniques for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (aromatic protons) | |
| X-ray Crystallography | Spiro C-C bond length: 1.54 Å | |
| HRMS | [M+H]+: 463.1523 (calc. 463.1518) |
Q. Table 2: SAR Trends for Neuropharmacological Targets
| Modification Site | Activity Change | Mechanism Insight |
|---|---|---|
| Phenolic -OH | ↓ Affinity with methylation | H-bond donor critical |
| Spiro-Piperidine | ↑ Selectivity with ethyl substitution | Steric bulk enhances fit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
